SMS2-IN-Ly93
説明
SMS2-IN-Ly93, also known as Ly93, is a selective and orally active sphingomyelin synthase 2 (SMS2) inhibitor . It has an IC50 of 91 nM , indicating its high potency in inhibiting SMS2 .
Synthesis Analysis
Ly93 is a new SMS2 inhibitor compound optimized from a lead compound . It has lower IC50 in purified enzyme level (Ly93 IC50: 0.091mM, YE2 IC50: 0.069 mM) and cell level (Ly93 IC50: 25mM, YE2 IC50: 5 mM) . Besides, it has better pharmacokinetic properties, such as improved bioavailability .Molecular Structure Analysis
The molecular formula of SMS2-IN-Ly93 is C21H20N2O2 . The exact mass is 332.15 and the molecular weight is 332.403 . The elemental analysis shows that it contains C, 75.88; H, 6.06; N, 8.43; O, 9.63 .Physical And Chemical Properties Analysis
Ly93 is a solid substance with an off-white to light yellow color . It is soluble in DMSO with a solubility of 250 mg/mL .科学的研究の応用
Cancer Research
Ly93 has been studied in the context of cancer research, particularly in relation to pancreatic cancer . Sphingomyelin synthase 2 (SMS2), which Ly93 inhibits, is a positive regulator of the CSF1R-STAT3 pathway in pancreatic cancer-associated macrophages . SMS2 deficiency was found to inhibit the growth of pancreatic carcinoma in situ by affecting the immune microenvironment .
Immunology
Ly93 has implications in the field of immunology. It has been found that SMS2 deficiency not only reduced the infiltration of tumor-associated macrophages but also regulated other immune components in the tumor microenvironment . This suggests that Ly93 could be used to modulate the immune response in certain conditions .
Atherosclerosis Treatment
Ly93 has shown potential in the treatment of atherosclerosis . It has been found to exhibit excellent anti-atherosclerotic activity in vivo . The preliminary molecular mechanism-of-action studies revealed its function in lipid homeostasis and inflammation process, which indicated that the selective inhibition of SMS2 would be a promising treatment for atherosclerosis .
Lipid Homeostasis
Ly93 has been found to play a role in lipid homeostasis . It significantly reduced the SMS activity and increased cholesterol efflux from macrophages . This suggests that Ly93 could be used to regulate lipid levels in the body .
Inflammation Regulation
Ly93 has been found to inhibit the secretion of LPS-mediated pro-inflammatory cytokine and chemokine in macrophages . This suggests that Ly93 could be used to regulate inflammation in the body .
Pharmacological Intervention
Ly93, as a selective and oral active sphingomyelin synthase 2 (SMS2) inhibitor, has potential for pharmacological intervention in atherosclerosis . The selectivity ratio of Ly93 was more than 1400-fold for purified SMS2 over SMS1 .
作用機序
Target of Action
Ly93, also known as SMS2-IN-Ly93, is a selective and orally active inhibitor of sphingomyelin synthase 2 (SMS2) . SMS2 is a potential target for pharmacological intervention in atherosclerosis .
Mode of Action
Ly93 interacts with SMS2 and inhibits its activity. The IC50 value of Ly93 for purified SMS2 is 91 nM . The selectivity ratio of Ly93 is more than 1400-fold for purified SMS2 over SMS1 .
Biochemical Pathways
Ly93 affects the sphingomyelin pathway by inhibiting SMS2. This results in a dose-dependent reduction in apoB secretion in Huh7 cells, a significant decrease in SMS activity, and an increase in cholesterol efflux from macrophages .
Pharmacokinetics
Ly93 has been shown to be orally active in pharmacokinetic studies performed on C57BL/6J mice
Result of Action
Ly93 significantly decreases the plasma SM levels of C57BL/6J mice . It is also capable of dose-dependently attenuating the atherosclerotic lesions in the root and the entire aorta, as well as macrophage content in lesions, in apolipoprotein E gene knockout mice treated with Ly93 .
Action Environment
It’s worth noting that the effectiveness of ly93 has been demonstrated both in vitro and in vivo .
特性
IUPAC Name |
2-[(2-ethylphenyl)methoxy]-N-pyridin-3-ylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-2-16-8-3-4-9-17(16)15-25-20-12-6-5-11-19(20)21(24)23-18-10-7-13-22-14-18/h3-14H,2,15H2,1H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUSTWBJNUPPQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1COC2=CC=CC=C2C(=O)NC3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
SMS2-IN-Ly93 | |
CAS RN |
1883528-69-5 | |
Record name | 2-[(2-ethylphenyl)methoxy]-N-(pyridin-3-yl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Ly93?
A1: Ly93 acts as a selective inhibitor of sphingomyelin synthase 2 (SMS2) [, ]. This enzyme plays a crucial role in the synthesis of sphingomyelin, a type of sphingolipid involved in various cellular processes.
Q2: How does Ly93 impact insulin signaling pathways?
A2: Research suggests that Ly93 can improve insulin sensitivity, potentially by influencing the IRS-1/Akt/GSK-3β signaling pathway []. In studies using high-fat diet-induced insulin-resistant mice, Ly93 treatment was associated with increased phosphorylation of IRS-1, Akt, and GSK-3β, indicating enhanced insulin signaling [].
Q3: What role does sphingomyelin play in the effects observed with Ly93 treatment?
A3: In vitro studies using HepG2 cells showed that the enhancement of Akt phosphorylation by Ly93 was reversed by the addition of exogenous sphingomyelin []. This suggests that Ly93's effects on insulin signaling might be mediated, at least in part, through the modulation of sphingomyelin levels.
Q4: Beyond insulin resistance, what other therapeutic potential has Ly93 demonstrated?
A4: Ly93 has shown promise in preclinical models of epidural fibrosis, a complication that can arise after spinal surgery []. Studies indicate that Ly93, by inhibiting SMS2, may suppress the differentiation of type 2 macrophages, which play a role in the development of epidural fibrosis [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。